Spiro[1,3-benzoxathiole-2,1'-cyclohexane]
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Overview
Description
Spiro[1,3-benzoxathiole-2,1’-cyclohexane] is a spirocyclic compound characterized by a unique structure where a benzoxathiole ring is fused to a cyclohexane ring through a single spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Spiro[1,3-benzoxathiole-2,1’-cyclohexane] typically involves the formation of the spiro linkage through cyclization reactions. One common method is the reaction of isatins or oxindoles with nitroalkenes or chalcones in the presence of catalysts such as proline or thioproline . These reactions often require specific conditions, such as controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of spirocyclic compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the minimization of hazardous reagents, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-benzoxathiole-2,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives, depending on the nucleophile used.
Scientific Research Applications
Spiro[1,3-benzoxathiole-2,1’-cyclohexane] has several applications in scientific research:
Mechanism of Action
The mechanism of action of Spiro[1,3-benzoxathiole-2,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]: This compound features a spiro linkage between a cyclohexane and an indoline ring and is known for its biological activities.
Spiro[cyclopropane-1,2’-[2H]indol]-3’(1’H)-one: This compound has a spiro linkage between a cyclopropane and an indole ring and is studied for its stability and reactivity.
Uniqueness
Spiro[1,3-benzoxathiole-2,1’-cyclohexane] is unique due to its benzoxathiole ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for the development of new materials and drugs.
Properties
CAS No. |
29026-66-2 |
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Molecular Formula |
C12H14OS |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
spiro[1,3-benzoxathiole-2,1'-cyclohexane] |
InChI |
InChI=1S/C12H14OS/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2 |
InChI Key |
MNITVERLBLBQIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)OC3=CC=CC=C3S2 |
Origin of Product |
United States |
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